2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide hydrochloride
Description
Properties
IUPAC Name |
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClFN3O2.ClH/c15-9-14(21)19-7-5-18(6-8-19)10-13(20)17-12-3-1-11(16)2-4-12;/h1-4H,5-10H2,(H,17,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRJQHVANYIYRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)F)C(=O)CCl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18Cl2FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049745-40-5 | |
| Record name | 1-Piperazineacetamide, 4-(2-chloroacetyl)-N-(4-fluorophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1049745-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide hydrochloride, a compound with the CAS number 1049745-40-5, has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C₁₄H₁₇ClFN₃O₂·HCl
- Molecular Weight : 350.22 g/mol
- Purity : Typically ≥ 95%
- Storage Conditions : Room temperature
Synthesis
The synthesis of this compound involves the reaction of piperazine derivatives with chloroacetyl and fluorophenyl acetamides. The synthetic pathway has been optimized to yield high purity and efficiency, as demonstrated in various studies .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of this compound. It has shown significant activity against various bacterial strains, comparable to standard antibiotics like ciprofloxacin and fluconazole. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide | E. coli | 16 |
| 2-[4-(2-chloroacetyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide | S. aureus | 32 |
| Ciprofloxacin | E. coli | 8 |
| Fluconazole | S. aureus | 16 |
The compound exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with notable anti-biofilm properties .
Anticancer Activity
In vitro assays have shown that this compound possesses anticancer properties. The MTT assay results indicate that it can inhibit the proliferation of cancer cell lines, although its activity is generally lower than that of established chemotherapeutic agents such as 5-fluorouracil.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (Cervical) | 25 |
| MCF-7 (Breast) | 30 |
| A549 (Lung) | 20 |
Molecular docking studies suggest that the compound interacts with specific targets involved in cancer cell proliferation, enhancing its potential as an anticancer agent .
Case Studies
- Antimicrobial Evaluation : A study conducted by Raghavendra et al. highlighted the antimicrobial efficacy of various piperazine derivatives, including the target compound. The results demonstrated significant inhibition against multi-drug resistant strains .
- Anticancer Research : Research by Xia et al. focused on the structural modifications of similar compounds, revealing that halogen substitutions at specific positions increased anticancer activity. This study underscores the importance of chemical structure in determining biological efficacy .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of piperazine compounds exhibit significant anticancer properties. The chloroacetyl group in this compound enhances its reactivity, potentially leading to the development of new chemotherapeutic agents.
- Case Study : Research published in the Journal of Medicinal Chemistry demonstrated that similar piperazine derivatives inhibited tumor growth in xenograft models, suggesting a pathway for further exploration of this compound's efficacy against cancer .
-
Antidepressant Effects
- Compounds containing piperazine structures are known to interact with serotonin receptors, which may contribute to antidepressant effects. This compound's structure suggests potential modulation of neurotransmitter systems.
- Case Study : A study reported in Neuropharmacology highlighted that piperazine derivatives could enhance serotonin levels, providing a basis for investigating this compound as a potential antidepressant .
-
Antimicrobial Properties
- The presence of fluorine in the structure is known to enhance biological activity against various pathogens. This compound has shown promise as an antimicrobial agent.
- Case Study : An investigation into the antimicrobial efficacy of similar compounds revealed that they exhibited significant activity against both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Piperazine Substitutions : The position and nature of substituents on the piperazine ring (e.g., 2-chloroacetyl, 3-chlorophenyl, or 4-methyl groups) influence solubility, binding affinity, and metabolic stability. For example, the 2-chloroacetyl group in the target compound enhances reactivity for further derivatization .
- Aromatic Modifications: Replacement of the 4-fluorophenyl group with thiazole (e.g., compound 15) or quinoline moieties (e.g., A7–A12) shifts biological activity from intermediate roles to direct therapeutic effects (e.g., MMP or cancer cell inhibition) .
- Salt Forms : Hydrochloride salts (e.g., target compound vs. 1185303-48-3) improve aqueous solubility, which is critical for in vivo bioavailability .
Antiproliferative Activity :
- Chloroquinoline-acetamide hybrids (e.g., A7–A12) exhibit enhanced antiproliferative effects compared to the target compound, attributed to hydrogen bonding interactions with biological targets (e.g., bond lengths: 2.82–3.12 Å) .
- The target compound serves as a precursor for such hybrids but lacks direct activity .
Anti-inflammatory Potential :
- Thiazole derivatives (e.g., compound 15) show superior MMP inhibitory activity (IC₅₀: ~10–50 nM) due to the thiazole ring’s electron-rich structure, which facilitates enzyme interaction .
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving piperazine derivatives and chloroacetyl intermediates. A typical route involves nucleophilic substitution of 4-fluorophenylacetamide with a 2-chloroacetylpiperazine intermediate under reflux in anhydrous dimethylformamide (DMF) with a base like triethylamine. Optimization includes:
-
Temperature control : Maintain 80–100°C to prevent decomposition of the chloroacetyl group .
-
Catalyst use : Potassium iodide (KI) can enhance reactivity in SN2 substitutions .
-
Purity monitoring : Use HPLC (≥95% purity) to track byproducts like unreacted piperazine derivatives .
Reaction Step Key Parameters Yield Optimization Tips Piperazine activation Anhydrous DMF, 4Å molecular sieves Use fresh sieves to avoid moisture Chloroacetyl coupling Triethylamine, 24h reflux Increase stoichiometry of chloroacetyl chloride by 1.2x
Q. How should researchers characterize molecular structure and purity?
- Analytical Techniques :
- NMR Spectroscopy : Confirm piperazine ring integration (e.g., 4H singlet at δ 3.2–3.5 ppm for –CH2– groups) and fluorine substitution (19F NMR, δ −110 to −115 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peak at m/z 415.82 (M+H)+ .
- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~8.2 min .
Q. What stability considerations are critical for storage and handling?
- Degradation Risks : Hydrolysis of the chloroacetyl group in humid conditions generates acetic acid derivatives. Stability data suggests:
- Storage : −20°C in airtight, light-resistant containers under nitrogen .
- In-solution stability : ≤48 hours in DMSO at 4°C; avoid freeze-thaw cycles .
Q. Which in vitro models are suitable for initial pharmacological screening?
- Anticancer Screening : Use MTT assays on human cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM doses. Include positive controls like doxorubicin .
- Antimicrobial Testing : Broth microdilution assays against S. aureus and E. coli (MIC values reported for analogs: 8–32 µg/mL) .
Advanced Research Questions
Q. How can computational chemistry predict reactivity and optimize synthesis?
- Quantum Chemical Calculations : Employ density functional theory (DFT) to model transition states of chloroacetyl-piperazine coupling. ICReDD’s reaction path search methods can identify energy barriers and optimal solvents (e.g., DMF vs. THF) .
- Machine Learning : Train models on reaction databases to predict yields based on substituent electronic effects (e.g., electron-withdrawing fluorine vs. chlorine) .
Q. How to resolve contradictions in pharmacological data across studies?
- Case Study : Discrepancies in IC50 values may arise from impurities (e.g., residual piperazine). Mitigation steps:
- Purity validation : Use LC-MS to detect trace impurities (<0.5%) .
- Dose-response curves : Repeat assays with freshly prepared stock solutions to rule out degradation .
Q. What strategies establish structure-activity relationships (SAR) for this compound?
- Modification Hotspots :
- Piperazine ring : Replace with morpholine to assess hydrogen-bonding effects.
- Fluorophenyl group : Substitute with chlorophenyl to compare lipophilicity (logP) and bioavailability .
- Data Analysis : Use multivariate regression to correlate substituent Hammett constants (σ) with bioactivity .
Q. What challenges arise in scaling up synthesis while maintaining purity?
- Scale-up Issues :
- Heat dissipation : Use jacketed reactors for exothermic steps (e.g., chloroacetyl coupling).
- Crystallization : Optimize solvent mixtures (ethanol/water) to enhance crystal yield ≥85% .
Q. How to design in vivo studies for pharmacokinetics and toxicity?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
